(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
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Overview
Description
(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an azide and an alkyne.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Reduction and Functionalization: The final steps involve reduction and functionalization to introduce the methanamine group, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Copper (I) catalysts for cycloaddition reactions, palladium catalysts for hydrogenation.
Major Products:
Oxidation Products: Imines, oxides.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole compounds.
Chemistry:
Ligand Design: The compound is used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis.
Click Chemistry: It serves as a reagent in click chemistry, facilitating the synthesis of diverse molecular architectures.
Biology and Medicine:
Bioconjugation: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Drug Development: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various reactions . Additionally, the compound’s structure allows it to form stable complexes with biomolecules, facilitating its use in bioconjugation and drug development .
Comparison with Similar Compounds
(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)methanamine: Similar structure but lacks the tetrahydrobenzo moiety.
(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)acetic acid: Contains an acetic acid group instead of the methanamine group.
(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)methylamine: Similar structure but with a methylamine group.
Uniqueness: The presence of the tetrahydrobenzo[d][1,2,3]triazole moiety in (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine imparts unique properties, such as enhanced stability and specific binding affinities, making it distinct from other triazole derivatives .
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1-tert-butyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)methanamine |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)15-10-5-4-8(7-12)6-9(10)13-14-15/h8H,4-7,12H2,1-3H3 |
InChI Key |
FEPGYKIENPVKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(CC(CC2)CN)N=N1 |
Origin of Product |
United States |
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